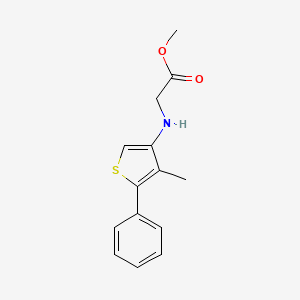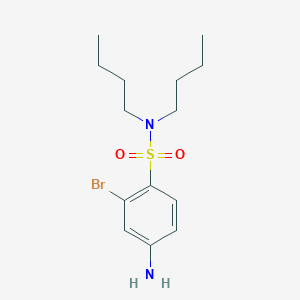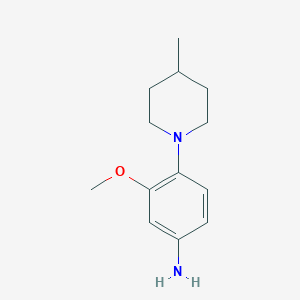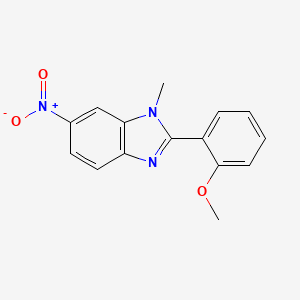
2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a methoxy group and a nitro group in the structure of this compound enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with 2-methoxybenzaldehyde in the presence of an acid catalyst, followed by nitration of the resulting product. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Coupling Reactions: Boronic acids, palladium catalysts, base (e.g., potassium carbonate).
Major Products Formed
Reduction: 2-(2-Aminophenyl)-1-methyl-6-nitrobenzimidazole.
Substitution: Various substituted benzimidazole derivatives.
Coupling: Biaryl derivatives with potential pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activity.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methoxyphenyl)benzoxazole: Similar photophysical properties but lacks large Stokes shifts.
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Exhibits blue fluorescence and has applications in fluorescence microscopy.
Uniqueness
2-(2-Methoxyphenyl)-1-methyl-6-nitrobenzimidazole is unique due to the presence of both methoxy and nitro groups, which enhance its reactivity and potential biological activity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of chemistry and medicine.
Eigenschaften
Molekularformel |
C15H13N3O3 |
|---|---|
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-1-methyl-6-nitrobenzimidazole |
InChI |
InChI=1S/C15H13N3O3/c1-17-13-9-10(18(19)20)7-8-12(13)16-15(17)11-5-3-4-6-14(11)21-2/h3-9H,1-2H3 |
InChI-Schlüssel |
VNHSCSHKPFHSPI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


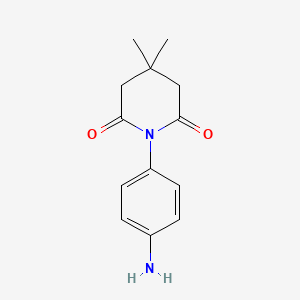
![Acetamide, 2-[(1-naphthalenylmethyl)thio]-](/img/structure/B13877915.png)
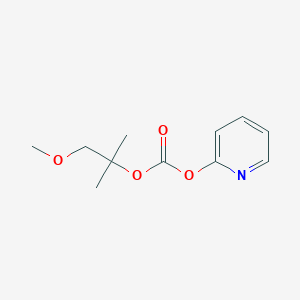
![(2S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-(4-nitrophenyl)butanoic acid](/img/structure/B13877923.png)
![(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol](/img/structure/B13877925.png)
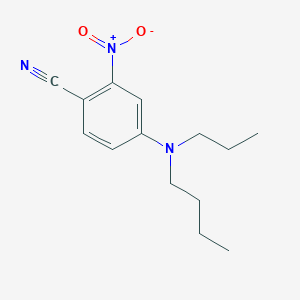
![tetrasodium;[3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate](/img/structure/B13877931.png)
![N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13877932.png)


